Cas no 43192-31-0 (2-Bromo-4-methoxybenzaldehyde)
2-Bromo-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-methoxybenzaldehyde
- 2‐BROMO‐4‐METHOXYBENZALDEHYDE
- Benzaldehyde, 2-bromo-4-methoxy-
- 3-Bromo-4-formylanisole
- 2-Bromo-p-anisaldehyde
- BENZALDEHYDE,2-BROMO-4-METHOXY-
- 3-Bromo-4-Formylanisole, 2-Bromo-P-Anisaldehyde
- PubChem12556
- KSC232O5D
- ODISAUHBLBVQKC-UHFFFAOYSA-N
- 2-bromanyl-4-methoxy-benzaldehyde
- EBD33471
- CL8977
- RP26879
- CM11856
- AS05539
- AM61533
- SY026349
- BC003677
- 2-Bromo
- EN300-189698
- AKOS013400295
- 2-bromo-4-methoxy-benzaldehyde
- 43192-31-0
- Z1190318854
- MFCD09788636
- DTXSID00456205
- CS-W007358
- GS-4438
- AC-28560
- FT-0648237
- 2-Bromo-4-methoxybenzaldehyde, AldrichCPR
- A826211
- SCHEMBL437463
- DB-030825
-
- MDL: MFCD09788636
- Inchi: 1S/C8H7BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
- InChI Key: ODISAUHBLBVQKC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C=O)OC
Computed Properties
- Exact Mass: 213.96300
- Monoisotopic Mass: 213.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2
Experimental Properties
- Density: 1.522
- Melting Point: 75-77 °C
- Boiling Point: 284 ºC
- Flash Point: 126 ºC
- PSA: 26.30000
- LogP: 2.27020
2-Bromo-4-methoxybenzaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P301+P312; P330; P501
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-50
- Safety Instruction: 61
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
2-Bromo-4-methoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JN384-1g |
2-Bromo-4-methoxybenzaldehyde, |
43192-31-0 | 98% | 1g |
76.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JN384-25g |
2-Bromo-4-methoxybenzaldehyde, |
43192-31-0 | 98% | 25g |
1055.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JN384-5g |
2-Bromo-4-methoxybenzaldehyde, |
43192-31-0 | 98% | 5g |
256.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 777544-1G |
2-Bromo-4-methoxybenzaldehyde |
43192-31-0 | 1g |
¥421.05 | 2023-11-21 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021405-1g |
2-Bromo-4-methoxybenzaldehyde |
43192-31-0 | 97% | 1g |
¥50 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021405-5g |
2-Bromo-4-methoxybenzaldehyde |
43192-31-0 | 97% | 5g |
¥167 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021405-25g |
2-Bromo-4-methoxybenzaldehyde |
43192-31-0 | 97% | 25g |
¥680 | 2024-05-23 | |
| TRC | B699928-50mg |
2-Bromo-4-methoxybenzaldehyde |
43192-31-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B699928-100mg |
2-Bromo-4-methoxybenzaldehyde |
43192-31-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B699928-500mg |
2-Bromo-4-methoxybenzaldehyde |
43192-31-0 | 500mg |
$ 80.00 | 2022-06-06 |
2-Bromo-4-methoxybenzaldehyde Suppliers
2-Bromo-4-methoxybenzaldehyde Related Literature
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Benyapa Kaewmee,Vatcharin Rukachaisirikul,Juthanat Kaeobamrung Org. Biomol. Chem. 2017 15 7387
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Víctor Blasco,Juan Murga,Eva Falomir,Miguel Carda,Santiago Royo,Ana C. Cu?at,Juan F. Sanz-Cervera,J. Alberto Marco Org. Biomol. Chem. 2018 16 5859
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Peng Ma,Yuhang Wang,Jianhui Wang,Ning Ma New J. Chem. 2023 47 9377
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John F. Bower,Peter Szeto,Timothy Gallagher Chem. Commun. 2005 5793
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T. Kametani,K. Yamaki,H. Yagi,K. Fukumoto J. Chem. Soc. C 1969 2602
Additional information on 2-Bromo-4-methoxybenzaldehyde
Professional Introduction to 2-Bromo-4-methoxybenzaldehyde (CAS No. 43192-31-0)
2-Bromo-4-methoxybenzaldehyde (CAS No. 43192-31-0) is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by a bromine substituent at the second position and a methoxy group at the fourth position of a benzaldehyde backbone, serves as a valuable intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of 2-Bromo-4-methoxybenzaldehyde imparts distinct reactivity, making it a crucial building block in organic synthesis. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its utility in constructing complex heterocyclic systems. This balance of functional groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and condensation reactions, which are pivotal in drug discovery and material science.
In recent years, 2-Bromo-4-methoxybenzaldehyde has been extensively studied for its role in developing novel therapeutic agents. Its benzaldehyde moiety is a well-known pharmacophore that contributes to the bioactivity of many drugs. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting various biological pathways. The bromine atom at the second position provides a handle for further functionalization, enabling the creation of more complex derivatives with tailored properties.
One of the most notable applications of 2-Bromo-4-methoxybenzaldehyde is in the field of medicinal chemistry, particularly in the development of anticancer agents. Researchers have leveraged its structural features to design molecules that interact with specific enzymes or receptors involved in cancer cell proliferation. The methoxy group enhances solubility and metabolic stability, while the bromine atom allows for selective modifications. These attributes make it an attractive candidate for further derivatization into potent chemotherapeutic agents.
Furthermore, 2-Bromo-4-methoxybenzaldehyde has found applications in agrochemical research. Its derivatives have been explored as potential fungicides and herbicides due to their ability to disrupt fungal cell wall synthesis and inhibit plant growth regulators. The compound’s reactivity enables the creation of molecules with enhanced bioavailability and reduced environmental impact, aligning with the growing demand for sustainable agricultural practices.
The synthesis of 2-Bromo-4-methoxybenzaldehyde typically involves bromination and methylation reactions on a suitable precursor. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These methods often incorporate catalytic processes and green chemistry principles to minimize waste and energy consumption.
In conclusion, 2-Bromo-4-methoxybenzaldehyde (CAS No. 43192-31-0) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable intermediate in synthetic chemistry, facilitating the development of innovative drugs and sustainable agricultural solutions. As research continues to uncover new uses for this compound, its importance in advancing chemical science is undeniable.
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